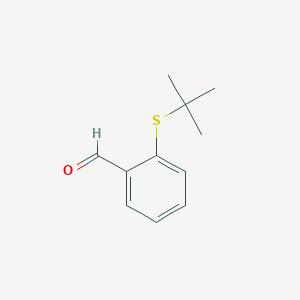

2-(Tert-Butylthio)Benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQXCBJAELTJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380294 | |

| Record name | 2-(Tert-Butylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65924-65-4 | |

| Record name | 2-(Tert-Butylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Tert-Butylthio)Benzaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(Tert-Butylthio)Benzaldehyde

Authored by a Senior Application Scientist

Introduction

This compound is a key synthetic intermediate in the pharmaceutical industry, most notably in the synthesis of Zileuton, a drug used for the treatment of asthma. Its structure, featuring a sterically hindered thioether ortho to an aldehyde, presents unique challenges and opportunities in synthetic design. This guide provides an in-depth exploration of the primary synthesis pathways to this valuable compound, offering not just protocols, but the underlying chemical principles and practical insights essential for researchers, scientists, and professionals in drug development.

This document is structured to provide a comprehensive understanding of the synthesis of this compound, focusing on two robust and scientifically sound methodologies. Each section delves into the mechanistic rationale, provides detailed experimental protocols, and offers a comparative analysis to aid in selecting the most appropriate pathway for a given research or development objective.

Synthesis Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation of an aromatic ring towards nucleophilic attack by an electron-withdrawing group, in this case, the aldehyde functionality.

Causality and Mechanistic Insights

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of a strong electron-withdrawing group, such as a nitro or carbonyl group, can render the ring sufficiently electron-poor to be attacked by a nucleophile.[1][2][3][4] In the case of 2-halobenzaldehydes, the aldehyde group at the ortho position activates the ring for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.[2][5] First, the nucleophile (tert-butylthiolate) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing aldehyde group, which stabilizes the intermediate. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The choice of starting material is typically 2-chlorobenzaldehyde or 2-fluorobenzaldehyde, as fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon more electrophilic.

Experimental Protocol: SNAr Approach

This protocol is a representative example for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

-

2-Chlorobenzaldehyde

-

tert-Butyl mercaptan

-

Potassium carbonate (or other suitable base)

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-chlorobenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

To this stirred suspension, add tert-butyl mercaptan (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary: SNAr Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Chlorobenzaldehyde | Commercially available and activated for SNAr. |

| Nucleophile | tert-Butyl mercaptan | Source of the tert-butylthio group. |

| Base | Potassium carbonate | Deprotonates the mercaptan to form the active nucleophile. |

| Solvent | DMF | A polar aprotic solvent that facilitates SNAr reactions. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction. |

| Typical Yield | 70-90% | Varies with specific conditions and scale. |

Workflow Diagram: SNAr Synthesis

Caption: SNAr synthesis workflow for this compound.

Synthesis Pathway II: Directed Ortho-Metalation and Thiolation

An alternative and highly versatile strategy for the synthesis of this compound involves directed ortho-metalation, a powerful tool for the functionalization of aromatic rings. This method relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, followed by quenching with an appropriate electrophile.

Causality and Mechanistic Insights

The aldehyde group itself is incompatible with organolithium reagents as it would be readily attacked by the nucleophilic base.[6] Therefore, it is necessary to protect the aldehyde, often as an acetal, which is stable to the strongly basic conditions of the metalation step.[7][8][9] The acetal group then acts as a directed metalation group (DMG), coordinating to the lithium cation of the organolithium reagent and directing the deprotonation to the adjacent ortho position.

Commonly used organolithium bases include n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the basicity and regioselectivity.[10] Following the ortho-lithiation, the resulting aryllithium species is a potent nucleophile that can react with an electrophilic sulfur source, such as di-tert-butyl disulfide, to introduce the tert-butylthio group. The final step is the deprotection of the acetal under acidic conditions to regenerate the aldehyde functionality.

Experimental Protocol: Ortho-Metalation Approach

This protocol outlines the synthesis of this compound using a directed ortho-metalation strategy.

Part A: Protection of 2-Bromobenzaldehyde

-

To a solution of 2-bromobenzaldehyde (1 equivalent) in methanol, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, neutralize the acid with a base (e.g., triethylamine), and remove the solvent under reduced pressure.

-

Purify the resulting acetal by distillation or chromatography.

Part B: Ortho-Metalation and Thiolation

-

Dissolve the protected 2-bromobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Add a solution of di-tert-butyl disulfide (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the protected product by column chromatography.

Part C: Deprotection

-

Dissolve the purified acetal in a mixture of THF and 1 M hydrochloric acid.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer and purify the final product, this compound, by column chromatography.

Data Summary: Ortho-Metalation Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Bromobenzaldehyde | Precursor for the protected aldehyde. |

| Protecting Group | Ethylene glycol (acetal) | Protects the aldehyde from the organolithium reagent.[9] |

| Organolithium Reagent | n-Butyllithium | Strong base for ortho-lithiation.[6] |

| Solvent | THF | Aprotic solvent suitable for organolithium reactions. |

| Temperature | -78 °C | Controls the reactivity and prevents side reactions. |

| Electrophile | Di-tert-butyl disulfide | Provides the tert-butylthio group. |

| Deprotection | Aqueous HCl | Removes the acetal protecting group. |

| Typical Overall Yield | 50-70% | Multi-step synthesis generally results in lower overall yields. |

Workflow Diagram: Ortho-Metalation Synthesis

Caption: Multi-step synthesis of this compound via ortho-metalation.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

1H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (around 10 ppm), the aromatic protons, and a singlet for the nine equivalent protons of the tert-butyl group (around 1.4-1.5 ppm).

-

13C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon (around 190 ppm), signals for the aromatic carbons, and the carbons of the tert-butyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (194.3 g/mol ).[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm-1).

Comparative Analysis of Synthesis Pathways

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Directed Ortho-Metalation |

| Number of Steps | One main step | Multiple steps (protection, metalation/thiolation, deprotection) |

| Overall Yield | Generally higher | Generally lower due to multiple steps |

| Atom Economy | Good | Moderate |

| Reagent Cost | Generally lower | Higher (organolithium reagents) |

| Scalability | More readily scalable | Can be challenging to scale due to cryogenic temperatures and pyrophoric reagents |

| Substrate Scope | Limited by the availability of activated halo-aromatics | More versatile, allows for a wider range of substituents on the aromatic ring |

| Safety Considerations | Standard laboratory procedures | Requires handling of pyrophoric organolithium reagents and cryogenic temperatures |

Conclusion

References

-

Wikipedia. Organolithium reagent. [Link]

-

Myers, A. Organolithium Reagents. [Link]

-

Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

-

Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

-

Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]

-

Reich, H. J. Organolithium Reagents. [Link]

-

ResearchGate. Scheme 173. Reagents: i, s-BuLi, THF, –78ºC; ii, H2O. [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

-

Chem-Station. Grignard Reaction. [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

-

ResearchGate. ortho-Formylation of oxygenated phenols. [Link]

-

ResearchGate. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

-

National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

MDPI. Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

SynArchive. Protecting Groups List. [Link]

-

Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]

-

Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

-

Figshare. Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]

-

RSC Publishing. Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. [Link]

-

Springer. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

ResearchGate. NMR analysis of the reaction of benzaldehyde (2 M in CH 3 CN) and... [Link]

-

Scribd. 4 - Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. people.uniurb.it [people.uniurb.it]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Tert-Butylthio)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Tert-Butylthio)Benzaldehyde, a key intermediate in organic synthesis. The document delves into its chemical identity, structural characteristics, and physical properties. It further details a robust synthetic protocol, purification methodologies, and in-depth analytical characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Safety protocols and solubility characteristics are also discussed to ensure safe handling and effective application in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights into the application of this versatile compound.

Introduction

This compound, with the CAS Number 65924-65-4, is an aromatic aldehyde that features a bulky tert-butylthio group at the ortho position to the formyl group.[1] This unique structural arrangement imparts specific reactivity and physical properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials. A notable application is its use as a precursor in the synthesis of 2-acetylbenzo[b]thiophenes, which are key intermediates for compounds with potential therapeutic applications.[2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization and for the development of robust and scalable synthetic processes.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is the bedrock of its successful application in research and development. This section outlines the key identifiers and physical constants for this compound.

Chemical Identity

-

IUPAC Name: 2-(tert-butylsulfanyl)benzaldehyde[1]

-

Synonyms: 2-(tert-Butylmercapto)benzaldehyde, Benzaldehyde, 2-[(1,1-dimethylethyl)thio]-

-

CAS Number: 65924-65-4[1]

-

Molecular Formula: C₁₁H₁₄OS[1]

-

Molecular Weight: 194.30 g/mol

Structural Information

-

SMILES: CC(C)(C)Sc1ccccc1C=O

-

InChI Key: KQQXCBJAELTJRT-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These parameters are critical for designing reaction setups, purification strategies, and for ensuring safe handling.

| Property | Value | Source |

| Boiling Point | 284.3 °C at 760 mmHg | N/A |

| Density | 1.05 g/cm³ | N/A |

| Refractive Index | 1.547 | N/A |

| Flash Point | 131.1 °C | N/A |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. The following protocol is a detailed, self-validating methodology derived from established chemical principles for the synthesis of aryl thioethers.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 2-chlorobenzaldehyde and tert-butyl mercaptan. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials:

-

2-Chlorobenzaldehyde

-

tert-Butyl Mercaptan

-

Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium hydroxide (1.2 equivalents) in DMF. The use of a polar aprotic solvent like DMF facilitates the dissolution of the base and promotes the nucleophilic substitution reaction.

-

Thiolate Formation: Cool the solution to 0 °C in an ice bath and add tert-butyl mercaptan (1.1 equivalents) dropwise. The strong base deprotonates the thiol to form the more nucleophilic thiolate anion. This in-situ formation is crucial for an efficient reaction.

-

Nucleophilic Substitution: To the resulting solution, add 2-chlorobenzaldehyde (1.0 equivalent) dropwise at 0 °C. The electron-withdrawing aldehyde group activates the ortho position towards nucleophilic attack by the thiolate.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Heating is necessary to overcome the activation energy of the substitution on the aromatic ring.

-

Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether. The organic product will partition into the ether layer, while inorganic salts remain in the aqueous phase.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

Purification of the crude this compound is critical to obtain a product of high purity suitable for subsequent applications.

Methodology:

-

Vacuum Distillation: The crude product is purified by vacuum distillation. This technique is employed to distill the compound at a lower temperature than its atmospheric boiling point, thereby preventing thermal decomposition.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. A forerun containing lower-boiling impurities should be discarded.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 10.0 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-substitution, they will likely exhibit a complex splitting pattern (multiplets).

-

Tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons is expected in the upfield region, typically around δ 1.3-1.5 ppm. The singlet nature arises from the absence of adjacent protons, and the integration confirms the presence of the tert-butyl group.[3]

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 190-195 ppm.

-

Aromatic Carbons: Six signals are expected in the region of δ 120-145 ppm. The carbon attached to the sulfur atom will be shifted relative to the others.

-

Tertiary Carbon (-C(CH₃)₃): A quaternary carbon signal is expected around δ 45-55 ppm.

-

Methyl Carbons (-C(CH₃)₃): A signal for the three equivalent methyl carbons will appear in the upfield region, typically around δ 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Vibrational Frequencies:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a characteristic peak for an aromatic aldehyde.[4]

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.[4]

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-S Stretch: A weak absorption band may be observed in the fingerprint region (around 600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194.

-

Loss of a Methyl Group (M⁺ - 15): A fragment ion at m/z = 179, corresponding to the loss of a methyl radical from the tert-butyl group.

-

Loss of the Tert-Butyl Group (M⁺ - 57): A significant fragment ion at m/z = 137, resulting from the cleavage of the tert-butyl group.

-

Formation of the Benzoyl Cation (m/z = 105): Loss of the tert-butylthio radical would lead to the benzoyl cation.

-

Formation of the Phenyl Cation (m/z = 77): Further fragmentation of the benzoyl cation by loss of carbon monoxide.

Solubility

-

Polarity: The presence of the polar aldehyde group and the sulfur atom, combined with the nonpolar benzene ring and tert-butyl group, gives the molecule a moderate overall polarity.

-

Water Solubility: It is expected to be poorly soluble in water due to the large hydrophobic components.

-

Organic Solvent Solubility: It is anticipated to be soluble in a wide range of common organic solvents, including:

-

Non-polar solvents: Hexane, Toluene

-

Polar aprotic solvents: Diethyl ether, Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF), Acetone

-

Polar protic solvents: Ethanol, Methanol (to a lesser extent)

-

The principle of "like dissolves like" is a good guide for selecting an appropriate solvent.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By consolidating information on its chemical identity, physical properties, synthesis, purification, and analytical characterization, this document serves as a valuable resource for scientists and researchers. The outlined experimental protocols and expected analytical data provide a strong foundation for the practical application and further investigation of this important synthetic intermediate. Adherence to the described safety and handling procedures will ensure its safe and effective use in the laboratory.

References

- TCI UK. (n.d.). Synthesis of 2-Acetylbenzo[b]thiophenes. Tokyo Chemical Industry UK Ltd. Retrieved from [Link][2]

- TCI India. (n.d.). Synthesis of 2-Acetylbenzo[b]thiophenes. Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link][4]

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link][3]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-(Tert-Butylthio)Benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(Tert-Butylthio)Benzaldehyde (CAS Number: 65924-65-4), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectral characteristics, and its significant role as a versatile building block in medicinal chemistry.

Introduction: A Key Building Block for Anti-Asthmatic Therapeutics

This compound is an aromatic thioether and aldehyde that has garnered significant interest in the pharmaceutical industry. Its primary claim to notability lies in its role as a crucial intermediate in the synthesis of Zileuton, a potent 5-lipoxygenase inhibitor used in the management of asthma. The strategic placement of the tert-butylthio group ortho to the aldehyde functionality provides a unique chemical handle for the construction of complex heterocyclic systems, making it a valuable synthon for medicinal chemists. This guide will explore the fundamental chemistry of this compound, providing insights into its preparation, reactivity, and broader applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development. The following sections detail the key characteristics of this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 65924-65-4 | |

| Molecular Formula | C₁₁H₁₄OS | |

| Molecular Weight | 194.30 g/mol | |

| IUPAC Name | 2-(tert-butylsulfanyl)benzaldehyde | |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | 284.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.05 g/cm³ (Predicted) | [1] |

| Purity | Typically >97% | |

| Storage | 2-8°C |

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aldehydic proton, and the tert-butyl group.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.2 ppm (s, 1H): This downfield singlet is characteristic of the aldehydic proton (-CHO), deshielded by the electronegative oxygen atom and the aromatic ring current.

-

δ ~7.8-7.3 ppm (m, 4H): These multiplets in the aromatic region correspond to the four protons on the benzene ring. The ortho and para protons to the aldehyde group are typically shifted further downfield.

-

δ ~1.3 ppm (s, 9H): A sharp singlet integrating to nine protons is the hallmark of the tert-butyl group, indicating the nine equivalent methyl protons.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~192 ppm: The signal for the carbonyl carbon of the aldehyde is found in this characteristic downfield region.

-

δ ~140-125 ppm: A series of peaks corresponding to the aromatic carbons. The carbon bearing the thioether group will be significantly influenced by the sulfur atom.

-

δ ~45 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~31 ppm: The signal for the three equivalent methyl carbons of the tert-butyl group.

-

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

~2960 cm⁻¹: C-H stretching vibrations of the tert-butyl group.

-

~2870 cm⁻¹ and ~2770 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi resonance).

-

~1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde.

-

~1590 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z = 194. This corresponds to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

m/z = 137: Loss of the tert-butyl group (C₄H₉).

-

m/z = 165: Loss of the formyl radical (CHO).

-

m/z = 57: The tert-butyl cation, which is often a prominent peak.

-

Synthesis and Mechanism

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This section provides a detailed protocol and explores the underlying mechanism.

Experimental Protocol: Synthesis from 2-Chlorobenzaldehyde

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

2-Chlorobenzaldehyde

-

tert-Butyl mercaptan

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable anhydrous solvent such as DMF or DMSO.

-

Base Addition: To the stirred solvent, add a slight excess of a base, such as potassium carbonate or sodium hydride.

-

Thiol Addition: Slowly add tert-butyl mercaptan to the suspension at room temperature. Stir the mixture for 30 minutes to an hour to allow for the formation of the thiolate salt.

-

Addition of Aldehyde: Add 2-chlorobenzaldehyde dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent like diethyl ether or ethyl acetate.

-

Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The key steps are illustrated below.

Figure 1: Mechanism of Synthesis

Causality in Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solvate the cation of the base and the thiolate, leaving the nucleophile relatively "naked" and more reactive. These solvents also have high boiling points, allowing for the reaction to be conducted at elevated temperatures to overcome the activation energy of the SₙAr reaction.

-

Base: A base is required to deprotonate the tert-butyl mercaptan, forming the more nucleophilic thiolate anion. The choice between a milder base like potassium carbonate and a stronger base like sodium hydride can influence the reaction rate and may depend on the purity of the reactants and the desired reaction conditions.

-

Temperature: Heating is necessary to promote the nucleophilic attack on the electron-deficient aromatic ring and to facilitate the departure of the chloride leaving group. The aldehyde group, being an electron-withdrawing group, activates the ortho position towards nucleophilic attack, but the reaction still requires thermal energy.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay between the aldehyde and the ortho-tert-butylthio functionalities.

Influence of the ortho-Thioether Group on Reactivity

The tert-butylthio group at the ortho position exerts several effects on the reactivity of the benzaldehyde:

-

Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the aldehyde carbonyl carbon, potentially slowing down certain addition reactions compared to unsubstituted benzaldehyde.

-

Electronic Effects: The sulfur atom of the thioether is electron-donating through resonance but can be weakly electron-withdrawing through induction. The overall electronic effect can influence the electrophilicity of the carbonyl carbon.

-

Directing Group: The thioether can act as a directing group in certain reactions, influencing the regioselectivity of further substitutions on the aromatic ring.

Key Application: Intermediate in Zileuton Synthesis

As previously mentioned, the most prominent application of this compound is in the synthesis of Zileuton.[2] The synthetic sequence involves the conversion of the aldehyde to a key benzothiophene intermediate. This transformation highlights the utility of the ortho-thioether and aldehyde functionalities in constructing the core heterocyclic structure of the drug.

Figure 2: Role in Zileuton Synthesis

Potential as a Building Block in Heterocyclic Synthesis

The structure of this compound makes it an attractive starting material for the synthesis of various sulfur-containing heterocycles. The aldehyde can participate in condensation reactions with a variety of nucleophiles, while the thioether can be involved in cyclization reactions, offering a pathway to novel molecular scaffolds of interest in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3] It can cause skin, eye, and respiratory tract irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area or under a chemical fume hood.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its efficient synthesis via nucleophilic aromatic substitution and its key role in the production of the anti-asthma drug Zileuton underscore its importance. The unique interplay of its aldehyde and ortho-thioether functionalities provides a rich platform for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of new therapeutic agents.

References

Sources

The Solubility Profile of 2-(Tert-Butylthio)Benzaldehyde: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Tert-Butylthio)Benzaldehyde, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure, predict its behavior in a range of organic solvents, and provide a detailed, self-validating experimental protocol for determining its solubility with precision. This guide is designed to empower researchers with the knowledge to effectively handle and utilize this compound in their laboratory workflows.

Introduction: Understanding the Molecule

This compound (C₁₁H₁₄OS, Molar Mass: 194.29 g/mol ) is an aromatic aldehyde functionalized with a tert-butylthio group at the ortho position.[1] Its utility in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals, necessitates a thorough understanding of its solubility. The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

The molecular structure of this compound is characterized by a polar benzaldehyde moiety and a non-polar tert-butylthio group. The aldehyde group (-CHO) introduces polarity through the electronegative oxygen atom, creating a dipole moment.[2] This allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Conversely, the bulky, non-polar tert-butyl group and the benzene ring contribute to the molecule's hydrophobic character, favoring interactions with non-polar solvents through London dispersion forces. The interplay of these opposing characteristics dictates the compound's solubility in various organic media.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Polarity and Intermolecular Forces

-

Polar Head: The benzaldehyde portion of the molecule contains a carbonyl group (C=O), which is polar.[4] The difference in electronegativity between carbon and oxygen results in a partial negative charge on the oxygen and a partial positive charge on the carbon.[2] This allows for dipole-dipole interactions with polar solvent molecules.

-

Non-Polar Tail: The tert-butyl group is a large, non-polar alkyl group. The sulfur atom in the thioether linkage is less electronegative than oxygen, resulting in a less polar C-S bond compared to a C-O bond. The benzene ring is also largely non-polar. These non-polar regions of the molecule will interact favorably with non-polar solvents via London dispersion forces.

Given this dual nature, this compound is expected to exhibit moderate polarity. It is unlikely to be highly soluble in very polar solvents like water or in very non-polar solvents like hexanes. Its optimal solubility is likely to be found in solvents of intermediate polarity.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the relative solubility of this compound in a range of common organic solvents. This information is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | 1.88 | Low | Primarily non-polar interactions; the polar aldehyde group will limit solubility. |

| Toluene | 2.38 | Moderate to High | Aromatic solvent that can engage in π-π stacking with the benzene ring, and has a low polarity that can accommodate the non-polar groups. |

| Diethyl Ether | 4.34 | Moderate to High | A slightly polar solvent that can interact with the aldehyde group without being too polar to solvate the non-polar parts of the molecule.[5] |

| Chloroform | 4.81 | High | A polar aprotic solvent that can effectively solvate both the polar and non-polar regions of the molecule.[5] |

| Ethyl Acetate | 6.02 | High | A polar aprotic solvent with a good balance of polar and non-polar characteristics.[5] |

| Tetrahydrofuran (THF) | 7.6 | High | A polar aprotic solvent that is a good general solvent for many organic compounds. |

| Acetone | 20.7 | Moderate | A more polar aprotic solvent; solubility may be slightly lower than in THF or Ethyl Acetate. |

| Ethanol | 24.55 | Moderate | A polar protic solvent that can hydrogen bond with the aldehyde oxygen, but the non-polar bulk may limit high solubility. |

| Methanol | 32.7 | Low to Moderate | A more polar protic solvent than ethanol, which will likely decrease its ability to solvate the non-polar regions of the molecule. |

| Water | 80.1 | Very Low/Insoluble | The large non-polar portion of the molecule will make it immiscible with water.[5] |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (purity ≥97%)[6]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature.

-

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and open flames.[6] The compound may be light and air sensitive.[8]

Conclusion

References

- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirsheld surface and lattice energy analyses. (2020-04-29). National Institutes of Health.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Experiment: Solubility of Organic & Inorganic Compounds. Scribd.

- Procedure For Determining Solubility of Organic Compounds. (PDF). Scribd.

- Structure, Intermolecular Interactions and Applications of Enzaldehyde. (2023-12-27). ChemicalBook.

- How To Determine Solubility Of Organic Compounds?. (2025-02-11). Chemistry For Everyone - YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign.

- This compound | 65924-65-4. Sigma-Aldrich.

- Safety Data Sheet. (2014-06-13). Sigma-Aldrich.

- This compound | 65924-65-4. ChemicalBook.

- This compound | CAS 65924-65-4. Santa Cruz Biotechnology.

- 2,4,6-Tri-t-butylthiobenzaldehyde | C19H30S | CID 11022636. PubChem.

- SAFETY DATA SHEET. (2025-05-12). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.

- Organic Chemistry Short Notes. (PDF). Scribd.

- Benzaldehyde. Solubility of Things.

- SAFETY DATA SHEET. Fisher Scientific.

- Benzaldehyde | C6H5CHO | CID 240. (2025-09-15). PubChem - National Institutes of Health.

- 2-(tert-Butyl)benzaldehyde | 16358-79-5. ChemScene.

- Polarity of Benzaldehyde. (2023-12-27). ChemicalBook.

- Benzaldehyde. SIGMA-ALDRICH.

- Functional Groups In Organic Chemistry. (2010-10-06). Master Organic Chemistry.

- This compound (C11H14OS). PubChemLite.

- 2-(Methylthio)benzaldehyde 90 7022-45-9. Sigma-Aldrich.

- CAS NO. 65924-65-4 | this compound | Catalog AAB-AA003F22. Arctom.

- 2-(Phenylthio)benzaldehyde | C13H10OS | CID 12340685. PubChem.

Sources

- 1. scbt.com [scbt.com]

- 2. Polarity of Benzaldehyde_Chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | 65924-65-4 [sigmaaldrich.com]

- 7. employees.delta.edu [employees.delta.edu]

- 8. fishersci.com [fishersci.com]

2-(Tert-Butylthio)Benzaldehyde safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-(Tert-Butylthio)Benzaldehyde

Foreword: A Proactive Approach to Chemical Safety

In the landscape of chemical research and pharmaceutical development, the introduction of novel reagents and building blocks is a constant. This compound, with its unique combination of an aromatic aldehyde and a bulky thioether moiety, represents a compound of interest for synthetic chemists. However, its structural attributes also necessitate a thorough and proactive approach to safety. This guide is designed for the experienced researcher and scientist. It moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the "why" behind each safety protocol. By treating every procedure as a self-validating system, we can ensure the well-being of laboratory personnel and the integrity of our research.

Hazard Profile and Risk Assessment: Understanding the Molecule

This compound (CAS No. 65924-65-4) is an organic compound that, while not extensively characterized in toxicological literature, presents a predictable hazard profile based on its functional groups and data from analogous structures.[1] A comprehensive risk assessment is the cornerstone of safe handling.

1.1. GHS Classification and Inherent Hazards

Safety Data Sheets (SDS) for this compound and structurally related compounds indicate several key hazards. While a harmonized classification may not be available from ECHA, supplier SDS typically classify it based on internal data and structural analogies.[2] The primary hazards stem from the aldehyde group, known for its irritant and sensitizing properties, and the thioether component, which can influence metabolic pathways and reactivity.

-

Acute Toxicity: Benzaldehyde, the parent compound, is harmful if swallowed or in contact with skin.[3][4] By extension, this compound should be handled as a substance with potential moderate acute toxicity. Assume all routes of exposure (oral, dermal, inhalation) are potentially harmful.

-

Skin Corrosion/Irritation: Aromatic aldehydes are known skin irritants.[4] Prolonged or repeated contact can lead to dermatitis.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant irritation.

-

Skin Sensitization: A critical concern with aldehydes is their potential to act as sensitizers.[5] Initial exposures may cause mild irritation, but subsequent contact can trigger a more severe allergic skin reaction.[5] Contaminated work clothing should not be allowed out of the workplace.[5]

-

Aquatic Toxicity: The compound is noted as being very toxic to aquatic life, necessitating precautions to prevent its release into the environment.[5]

1.2. Physicochemical Properties and Reactivity

Understanding the physical state and reactivity of a chemical is fundamental to anticipating its behavior in the laboratory environment.

| Property | Value | Significance for Safety |

| Molecular Formula | C₁₁H₁₄OS[1] | Provides basic compositional information. |

| Molecular Weight | 194.29 g/mol [1] | Influences vapor density and diffusion. |

| Appearance | Liquid (typical) | Poses a splash and vapor inhalation risk. |

| Boiling Point | 130 °C @ 33 hPa[5] | Indicates volatility; heating will increase vapor concentration. |

| Density | 0.97 g/cm³ @ 25 °C[5] | Similar to water; will not necessarily float or sink rapidly in an aqueous spill. |

| Incompatibilities | Strong oxidizing agents | The aldehyde and thioether groups can be readily oxidized, potentially leading to vigorous or exothermic reactions. |

| Stability | Stable under recommended storage conditions.[5] Sensitive to air and light.[5] | Exposure to air can lead to oxidation of the aldehyde to a carboxylic acid. Light can promote degradation. Proper storage is crucial. |

The Control Hierarchy: From Engineering Solutions to Personal Protection

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. The most effective measures involve removing the hazard or isolating personnel from it. Personal Protective Equipment (PPE) is the final, essential barrier.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator and are the most reliable way to control exposure.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[6] The hood's exhaust ventilation is critical for capturing vapors at the source, preventing inhalation exposure. The face velocity should be verified to be at least 100 feet per minute.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and unobstructed in the immediate work area.[6] Personnel must be trained on their location and operation before beginning work.[7]

2.2. Administrative Controls: Safe Work Practices

These are the procedures and policies that minimize exposure duration and frequency.

-

Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.

-

Restricted Access: Designate specific areas for working with this compound.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][8] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[5][8]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and primary hazards.

2.3. Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is crucial for protecting against residual exposure and in the event of a spill or splash.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are commonly used for a range of organic chemicals, but it is imperative to consult the glove manufacturer's compatibility data for protection against aromatic aldehydes and thioethers.[5][10] Gloves must be inspected before use and removed properly to avoid skin contact.[5] Contaminated gloves should be disposed of as hazardous waste.[5]

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[9][10]

-

Skin and Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[10] Long pants and closed-toe, closed-heel shoes that cover the entire foot must be worn.[10]

-

Respiratory Protection: Respiratory protection should not be necessary under normal operating conditions where a fume hood is used.[11] However, a NIOSH-approved respirator with an organic vapor cartridge may be required in emergencies, such as a large spill or ventilation failure. Use of respirators requires a formal respiratory protection program, including medical evaluation, training, and fit-testing, as mandated by OSHA (29 CFR 1910.134).[11]

Standard Operating Procedures: A Step-by-Step Guide

3.1. Handling Protocol

-

Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the fume hood is operational and the sash is at the appropriate working height. Clear the work area of any unnecessary equipment or chemicals.

-

Don PPE: Put on all required PPE as detailed in Section 2.3.

-

Transfer: Conduct all transfers of the chemical within the fume hood. Use a pipette or other appropriate tool to transfer liquids to minimize the risk of spills. If transferring from a larger container, ensure it is done slowly and carefully.

-

Reaction Setup: Add the reagent to the reaction vessel inside the fume hood. Once the apparatus is sealed, the reaction can be moved to a designated area outside the hood if necessary, provided it is a closed system.

-

Post-Handling: Tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin or clothing. Wash hands thoroughly.

3.2. Storage Protocol

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. Do not store on the floor.[7]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

-

Protection: Protect from light and air to prevent degradation.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) can further preserve quality.[4] The recommended storage temperature is often 2-8°C.

Emergency Response: Preparedness and Action

4.1. First-Aid Measures

Immediate action is critical in the event of an exposure.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[12] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

4.2. Spill Response Protocol

A spill must be managed promptly and safely. The response depends on the size of the spill.[14]

For a Minor Spill (<100 mL) inside a Fume Hood:

-

Alert: Alert personnel in the immediate area.

-

Contain: Ensure the spill is contained within the fume hood.

-

Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Work from the outside of the spill inward.[13][15]

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]

-

Decontaminate: Clean the spill area with a suitable detergent and water solution.[13]

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[13]

For a Major Spill (>100 mL) or any spill outside a fume hood:

-

Evacuate: Immediately alert everyone and evacuate the area.[13][14]

-

Isolate: Close the doors to the laboratory to contain vapors.[14]

-

Report: Call emergency services (e.g., 911) and the institution's Environmental Health and Safety (EHS) office from a safe location.[12] Provide details about the chemical spilled, the quantity, and the location.

-

Secure: Prevent re-entry to the area until authorized by emergency personnel.[14]

Waste Disposal

All waste materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated absorbent material, and disposable PPE, must be handled as hazardous waste.[13]

-

Collection: Collect waste in a designated, compatible, and properly sealed container. Do not mix with incompatible waste streams.

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store the waste container in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal through the institution's licensed hazardous waste management provider. Do not pour this chemical down the drain, as it is toxic to aquatic life.[4][5]

References

-

U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

-

The University of Oklahoma Health Sciences Center. (2024). Spill Control/Emergency Response - EHSO Manual 2024-2025. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tri-t-butylthiobenzaldehyde. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sulphur. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Hospital-wide Hazards - Glutaraldehyde. Retrieved from [Link]

-

Tidewater Direct. (2022, December 15). Sulphur Safety Data Sheet. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024, March 28). Acetaldehyde. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Acetaldehyde Method no.: 68. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Benzaldehyde: Human health tier II assessment. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

-

National Toxicology Program (NTP). (1990). TR-378: Toxicology and Carcinogenesis Studies of Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Retrieved from [Link]

-

eCFR. (n.d.). 21 CFR 1310.02 -- Substances covered. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. employees.delta.edu [employees.delta.edu]

- 4. gustavus.edu [gustavus.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. eTool : Hospitals - Hospital-wide Hazards - Glutaraldehyde | Occupational Safety and Health Administration [osha.gov]

- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 8. lgcstandards.com [lgcstandards.com]

- 9. uah.edu [uah.edu]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. osha.gov [osha.gov]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. documents.uow.edu.au [documents.uow.edu.au]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

A Researcher's Guide to Sourcing and Application of 2-(Tert-Butylthio)Benzaldehyde

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of 2-(Tert-Butylthio)Benzaldehyde (CAS No. 65924-65-4), a key chemical intermediate. The document details its commercial availability, requisite quality control measures, safe handling protocols, and its significance as a building block in synthetic chemistry.

Introduction to this compound

This compound is an aromatic thioether and aldehyde, rendering it a versatile bifunctional molecule for organic synthesis. Its structure, featuring a benzaldehyde core with a bulky tert-butylthio group at the ortho position, presents unique steric and electronic properties. The aldehyde functional group serves as a reactive handle for a multitude of transformations, including nucleophilic additions, condensations, and oxidations, while the thioether moiety can be involved in various coupling reactions or be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.[1] These characteristics make it a valuable precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[2]

The strategic placement of the tert-butylthio group can influence the reactivity and conformation of the final products, a feature that is highly sought after in the rational design of new chemical entities. Its role as a building block is analogous to other substituted benzaldehydes, which are fundamental to creating a wide array of pharmaceuticals, from anticonvulsants to antimalarials.[2]

Commercial Sourcing and Supplier Overview

Procuring high-quality starting materials is a critical first step in any research and development workflow. This compound is available from several reputable chemical suppliers. When selecting a supplier, researchers must consider factors such as purity, available quantities, lead times, and the comprehensiveness of supporting documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative summary of major commercial suppliers for this compound.

| Supplier | Product/Catalog Number | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | AABH93DE3B1C (via AA BLOCKS) | 65924-65-4 | 97% | Contact for availability |

| Santa Cruz Biotechnology, Inc. | sc-263632 | 65924-65-4 | Not specified | Contact for availability[3] |

| Gentaur Molecular Products | B30862 (via pfalslandbauer) | 65924-65-4 | Not specified | 5 G |

Note: Availability and product specifications are subject to change. It is imperative to contact the suppliers directly for the most current information and to request lot-specific documentation.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is essential for its proper handling, storage, and use in experimental design.

| Property | Value | Source |

| CAS Number | 65924-65-4 | [4][3] |

| Molecular Formula | C₁₁H₁₄OS | [4][3] |

| Molecular Weight | 194.3 g/mol | [4] |

| IUPAC Name | 2-(tert-butylsulfanyl)benzaldehyde | [4] |

| Alternate Names | 2-(tert-Butylmercapto)benzaldehyde | [3] |

| Purity | 97% (Typical) | [4] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Storage Temperature | 2-8°C | [1][4] |

Quality Control and Analytical Verification

Upon receipt of this compound, independent verification of its identity and purity is a cornerstone of good laboratory practice (GLP) and ensures the reliability of experimental outcomes. The following workflow outlines a standard procedure for quality control assessment.

Caption: Standard QC workflow for incoming this compound.

Experimental Protocol: Analytical Verification

-

Proton NMR (¹H NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure by identifying characteristic proton signals.

-

Procedure:

-

Expected Signals: The spectrum should be consistent with the structure. Key expected resonances include: a singlet for the aldehyde proton (CHO) typically found at a high chemical shift (δ 9-10 ppm), aromatic protons in the region of δ 7-8 ppm, and a sharp singlet for the nine equivalent protons of the tert-butyl group [(CH₃)₃C] at a lower chemical shift (δ 1-1.5 ppm).[5] The integration of these peaks should correspond to a 1:4:9 ratio (aldehyde:aromatic:tert-butyl).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

-

Objective: To determine the purity of the compound and identify any volatile impurities.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., diethyl ether or ethyl acetate).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar HP-5MS column).[6]

-

Run a temperature program to separate the components, for example: hold at 100°C for 5-10 minutes, then ramp at 5-10°C/min to 300°C.[6]

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.

-

Analyze the mass spectrum of the main peak to confirm the molecular weight (m/z = 194.3) and fragmentation pattern consistent with this compound.

-

-

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates. The information provided in the Safety Data Sheet (SDS) is the primary source for hazard identification and mitigation.[7][8]

Key Hazards:

-

Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[7][9]

-

Toxicity: Harmful if swallowed or in contact with skin.[7][8]

-

Irritation: Causes skin irritation.[7]

-

Sensitization: May cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[7]

-

Aquatic Toxicity: Toxic to aquatic life.[7]

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

-

Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Dispensing: Use caution when transferring the liquid. Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of soap and water.

-

Storage:

-

Store containers in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2-8°C.[4]

-

Keep the container tightly sealed to prevent exposure to air and moisture, which could lead to degradation (e.g., oxidation of the aldehyde).

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[7]

Caption: Recommended workflow for safe handling of this compound.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational materials in medicinal chemistry.[2] The unique thioether linkage in this compound makes it a precursor for compounds where a sulfur atom at the ortho position is desired. Such moieties are present in various biologically active molecules. Potential synthetic applications include:

-

Synthesis of Heterocycles: The aldehyde can be condensed with amines or other nucleophiles to form Schiff bases, which can then undergo cyclization to produce sulfur-containing heterocyclic scaffolds like benzothiazines or related structures.[10]

-

Modification of the Thioether: The sulfur atom can be oxidized to a sulfoxide or sulfone, which dramatically alters the electronic and steric properties of the molecule, providing a route to analogues with different pharmacological profiles.

-

Directed Ortho-Metalation: While the existing substitution pattern is set, understanding the principles of directed ortho-metalation is key to the synthesis of such compounds, where a directing group guides lithiation to the ortho position for subsequent reaction with an electrophile.[11]

The development of novel synthetic routes to create derivatives of this compound is an active area of research, aimed at producing molecules with potential therapeutic value.[12][13]

Conclusion

This compound is a specialized chemical reagent with significant potential for synthetic applications in drug discovery and materials science. Sourcing this compound from reliable commercial suppliers is the first step, which must be followed by rigorous in-house quality control to ensure the integrity of research data. By adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic workflows, paving the way for the discovery of novel chemical entities.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

PubChem. 2-tert-Butylbenzaldehyde. [Link]

-

PubMed Central (PMC). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene.... [Link]

-

Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

-

ResearchGate. Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES.... [Link]

-

National Institute of Standards and Technology (NIST). Benzaldehyde - NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 65924-65-4 [sigmaaldrich.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. employees.delta.edu [employees.delta.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]